rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans
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Overview
Description
rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans: is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a phenyl group and a carboxamide group. The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine is reacted with a carboxylic acid or its derivative (e.g., an acid chloride or an ester).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved yields. Catalysts and reagents are often optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phenyl group or the pyrrolidine ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to reduce the carboxamide group to an amine or to reduce other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one of the substituents (e.g., the phenyl group) is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can lead to the formation of phenyl ketones or phenyl carboxylic acids, while reduction of the carboxamide group can yield primary amines.
Scientific Research Applications
rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
rac-(3R,4S)-4-phenylpyrrolidine-3-carboxamide, trans can be compared with other similar compounds, such as:
rac-(3R,4S)-4-phenylpyrrolidine-3-ol, trans: This compound has a hydroxyl group instead of a carboxamide group, leading to different chemical and biological properties.
rac-(3R,4S)-4-phenylpyrrolidine-3-amine, trans:
rac-(3R,4S)-4-phenylpyrrolidine-3-carboxylic acid, trans:
Each of these compounds has unique properties and applications, making this compound a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
2307780-88-5 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
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